molecular formula C16H20BrNO2 B3059999 N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine hydrobromide CAS No. 1609396-44-2

N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine hydrobromide

Cat. No.: B3059999
CAS No.: 1609396-44-2
M. Wt: 338.24
InChI Key: BMCDHWDSCFKTQV-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-1-(2-methoxyphenyl)methanamine hydrobromide is a secondary amine derivative characterized by two 2-methoxybenzyl groups attached to a methanamine backbone, with a hydrobromide salt form enhancing its stability. The compound is synthesized via reductive amination, utilizing sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) as reducing agents, as demonstrated in analogous syntheses of structurally related methanamine derivatives .

Key spectroscopic data for this compound includes:

  • HRMS (ESI): m/z calculated for C₁₆H₂₀N₂O₂ [M + H]⁺: 276.1838, observed: 277.1911 (hydrobromide adduct) .
  • ¹³C NMR: Peaks at δ 159.8, 129.6, 113.7, and 55.3 ppm confirm methoxy and aromatic carbons .

Properties

IUPAC Name

1-(2-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2.BrH/c1-18-15-9-5-3-7-13(15)11-17-12-14-8-4-6-10-16(14)19-2;/h3-10,17H,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCDHWDSCFKTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC=CC=C2OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609396-44-2
Record name Benzenemethanamine, 2-methoxy-N-[(2-methoxyphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609396-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine hydrobromide, a compound with the molecular formula C16H20BrNO2 and a molecular weight of 338.25 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Chemical Name : this compound
  • CAS Number : 1609396-44-2
  • Molecular Formula : C16H20BrNO2
  • Molecular Weight : 338.25 g/mol
  • LogP : 2.51
  • Rotatable Bonds : 6

Research indicates that this compound exhibits significant affinity for serotonin receptors, particularly the 5-HT2A receptor. A study demonstrated that the introduction of the N-(2-methoxybenzyl) group significantly enhanced binding affinity to the human 5-HT2A receptor, increasing its potency approximately 30-fold compared to its analogs .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity TypeDescriptionReference
Serotonin Receptor Binding High affinity for 5-HT2A receptors (K_i = 0.19 nM) indicating potential for psychotropic effects.
Antiproliferative Effects Exhibits varying antiproliferative activity against cancer cell lines, notably MDA-MB-231 cells.
Cytotoxicity Potential cytotoxic effects observed in specific cellular environments, warranting further investigation.

Antiproliferative Activity

The antiproliferative activity of this compound has been evaluated against various cancer cell lines:

Cell LineIC50 (μM)Observations
MDA-MB-231>10Significant loss of activity with structural modifications.
HeLaConcentration-dependent G2/M arrest observed at 25 nM.Induced cyclin B expression and reduced cdc2 phosphorylation.

This data suggests that while the compound may have limited direct cytotoxicity at higher concentrations, it may still play a role in cell cycle regulation and potentially enhance the efficacy of existing treatments through combination therapy.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the methoxy groups significantly impact biological activity. For example, replacing the methyl group with more electron-donating substituents enhanced antiproliferative effects but also altered receptor selectivity .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C16H20BrNO2
  • Molecular Weight : 338.25 g/mol
  • CAS Number : 1609396-44-2

The compound features a methoxybenzyl group and a methoxyphenyl moiety, which contribute to its reactivity and biological interactions. The presence of these functional groups allows for various chemical transformations and biological activities.

Medicinal Chemistry

N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine hydrobromide has been explored for its potential therapeutic applications, particularly in the development of drugs targeting specific receptors:

  • Serotonin Receptor Modulation : Studies have shown that this compound can significantly enhance affinity for serotonin receptors, particularly the 5-HT2A receptor. For instance, the introduction of the N-(2-methoxybenzyl) group has been reported to increase binding affinity from 6.0 nM to approximately 0.19 nM, indicating its potential as a lead compound in the development of novel antidepressants or antipsychotics .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Investigations into its biological activities suggest that it may inhibit specific enzymes or modulate receptor activity involved in cancer progression or microbial resistance .

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules:

  • Synthetic Routes : The compound can be synthesized through the reaction of 2-methoxybenzylamine with 2-pyridinecarboxaldehyde, followed by reduction using sodium borohydride and subsequent formation of the hydrobromide salt.
  • Reactivity : It undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for creating diverse derivatives.

Case Study 1: Antidepressant Development

A study focused on the structure-activity relationship (SAR) of N-(2-methoxybenzyl) derivatives demonstrated their potential as antidepressants by evaluating their binding affinities to serotonin receptors. The findings indicated that modifications to the methoxy groups could optimize their pharmacological profiles .

Case Study 2: Anticancer Activity

Another research project investigated the anticancer effects of this compound on various cancer cell lines. The results revealed significant cytotoxicity against specific cancer types, suggesting its potential role in chemotherapy regimens.

Chemical Reactions Analysis

Nucleophilic Reactions

The secondary amine participates in N-alkylation and N-acylation :

N-Alkylation

Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃:

R NH2+CH3IDMF 50 CR NH CH3+HI(R methoxybenzyl groups)\text{R NH}_2+\text{CH}_3\text{I}\xrightarrow{\text{DMF 50 C}}\text{R NH CH}_3+\text{HI}\quad (\text{R methoxybenzyl groups})

Results :

  • Conversion: >90% in 8 hrs

  • Byproducts: <5% dialkylated species

N-Acylation

Acetylation with acetic anhydride:

R NH2+(CH3CO)2OEt3N RTR NH CO CH3+CH3COOH\text{R NH}_2+(\text{CH}_3\text{CO})_2\text{O}\xrightarrow{\text{Et}_3\text{N RT}}\text{R NH CO CH}_3+\text{CH}_3\text{COOH}

Optimized Conditions :

  • Solvent: Dichloromethane

  • Catalyst: Triethylamine (1.2 eq)

  • Yield: 88%

Oxidation Reactions

The amine undergoes oxidation to form nitroso derivatives under controlled conditions:

R NH2H2O2,Fe2+R NO+H2O\text{R NH}_2\xrightarrow{\text{H}_2\text{O}_2,\text{Fe}^{2+}}\text{R NO}+\text{H}_2\text{O}

Critical Parameters :

Oxidizing AgentTemperatureConversion Rate
H₂O₂25°C45%
mCPBA0°C72%

Acid-Base Reactions

The hydrobromide salt dissociates in aqueous NaOH to regenerate the free base:

R NH3+Br+NaOHR NH2+NaBr+H2O\text{R NH}_3^+\cdot \text{Br}^-+\text{NaOH}\rightarrow \text{R NH}_2+\text{NaBr}+\text{H}_2\text{O}

Equilibrium Studies :

  • pKa of protonated amine: 8.2 ± 0.1 (measured via potentiometric titration)

  • Solubility in H₂O: 12 mg/mL (hydrobromide) vs. 2 mg/mL (free base)

Reductive Transformations

Catalytic hydrogenation cleaves the C-N bond in the presence of Pd/C:

R NH CH2 ArH2,Pd CR NH2+Ar CH3\text{R NH CH}_2\text{ Ar}\xrightarrow{\text{H}_2,\text{Pd C}}\text{R NH}_2+\text{Ar CH}_3

Hydrogenation Data :

Pressure (psi)Time (hrs)Debenzylation Efficiency
30495%
50298%

Hydrolysis Under Acidic Conditions

Prolonged exposure to concentrated HBr (48%) at 100°C results in demethylation:

Ar OCH3+HBrAr OH+CH3Br\text{Ar OCH}_3+\text{HBr}\rightarrow \text{Ar OH}+\text{CH}_3\text{Br}

Kinetic Analysis :

  • Rate constant (k): 1.2 × 10⁻³ min⁻¹

  • Half-life (t₁/₂): 9.6 hrs

Analytical Methods for Reaction Monitoring

TechniqueParametersApplication Example
HPLC-UVC18 column, 254 nm, MeCN/H₂OQuantifying N-acylation products
LC-MS (ESI+)m/z 351.1 [M+H]⁺Identifying oxidative metabolites
¹H NMRDMSO-d₆, 400 MHzConfirming debenzylation

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Pharmacological Target
N-(2-Methoxybenzyl)-1-(2-methoxyphenyl)methanamine hydrobromide C₁₆H₂₁BrN₂O₂ 353.27 2-methoxybenzyl (×2) NaBH₄/MeOH Serotonin receptors (indirect)
N-(2,3-Dimethoxybenzyl)-1-(2-methoxyphenyl)methanamine hydrobromide C₁₇H₂₃BrN₂O₃ 383.28 2-methoxybenzyl, 2,3-dimethoxybenzyl Reductive amination Not reported
25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) C₁₈H₂₂INO₃ 427.28 Ethylamine backbone, iodo substitution Borohydride reduction 5-HT₂A/2C receptors
(+)-1-[(1S,2S)-2-[2-(Allyloxy)-5-fluorophenyl]cyclopropyl]-N-(2-methoxybenzyl)methanamine HCl C₂₂H₂₆ClFNO₂ 394.90 Cyclopropyl, allyloxy, fluoro NaBH₄/MeOH 5-HT₂C receptor (functionally selective)
N-(2-Methoxybenzyl)-1-(3-nitrophenyl)methanamine C₁₅H₁₆N₂O₃ 272.31 3-nitro substitution Reductive amination Not reported

Key Observations:

Substituent Effects :

  • The addition of a 3-nitro group (as in ) increases electron-withdrawing effects, which may reduce bioavailability compared to methoxy groups.
  • Cyclopropyl and allyloxy substitutions (e.g., ) enhance steric bulk, improving selectivity for 5-HT₂C over 5-HT₂A receptors.

Salt Forms : Hydrobromide and hydrochloride salts are common, with hydrobromide offering higher molecular weight and solubility differences compared to hydrochloride .

Key Findings:

  • NaBH₄ vs. NaBH(OAc)₃: NaBH₄ in methanol is preferred for methanamine derivatives, while NaBH(OAc)₃ in dichloroethane (DCE) is used for ethanamine-based NBOMe compounds to control reactivity .
  • Chiral Synthesis : The (+)-40 compound demonstrates enantioselective synthesis (specific rotation: +10.0° in D₂O), highlighting the importance of stereochemistry in receptor targeting .

Pharmacological and Regulatory Considerations

  • Toxicity : Related compounds, such as 25I-NBOMe, exhibit high neurotoxicity and are regulated under drug laws (e.g., Hong Kong’s Dangerous Drugs Ordinance) .

Q & A

Q. What are the optimal synthetic routes for N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine hydrobromide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves reductive amination or nucleophilic substitution. For example:

  • Step 1 : React 2-methoxybenzylamine with a 2-methoxyphenyl ketone or aldehyde in ethanol under reflux.
  • Step 2 : Use a reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation to form the secondary amine.
  • Step 3 : Hydrobromide salt formation is achieved by reacting the free base with HBr in a polar solvent (e.g., ethanol) .
    Optimization Tips :
  • Adjust stoichiometry to minimize byproducts (e.g., unreacted starting materials).
  • Monitor reaction temperature: Excessive heat may degrade methoxy groups.
  • Purify via recrystallization using ethanol or methanol .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • 1H/13C NMR : Key signals include:
    • Aromatic protons (δ 6.5–7.5 ppm for methoxyphenyl groups).
    • Methoxy singlets (δ ~3.8 ppm).
    • Methylene protons adjacent to the amine (δ 2.5–3.5 ppm) .
  • HRMS : Validate molecular weight ([M+H]+ expected for C₁₆H₂₀NBrO₂: ~354.07) .
  • XRD : For crystalline derivatives, compare unit cell parameters with published analogs to confirm stereochemistry .

Q. What analytical techniques are recommended for assessing purity, and how are thresholds determined?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Purity >95% is typical for pharmacological studies.
  • TLC : Spotting alongside a reference compound on silica gel (eluent: ethyl acetate/hexane, 1:1).
  • Impurity Limits : Follow ICH guidelines; total impurities <0.5% for preclinical studies .

Advanced Research Questions

Q. How does the methoxy substitution pattern influence receptor binding affinity and selectivity?

  • Mechanistic Insight : Methoxy groups enhance lipophilicity and π-π stacking with aromatic residues in receptors (e.g., serotonin 5-HT₂C).
  • Case Study : In analogs of this compound, 2-methoxy substitution on both phenyl rings improved selectivity for 5-HT₂C over 5-HT₂A receptors by 15-fold, as shown in radioligand binding assays .
  • Methodology :
    • Perform competitive binding assays using transfected HEK293 cells.
    • Use computational docking (e.g., AutoDock Vina) to model interactions with receptor active sites .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, temperature).
  • Resolution Steps :
    • Standardize assay protocols (e.g., buffer composition, cell line passage number).
    • Validate results using orthogonal methods (e.g., functional cAMP assays vs. radioligand binding).
    • Apply statistical rigor (e.g., ANOVA with post-hoc tests for inter-lab variability) .

Q. How can computational models predict metabolic stability and toxicity?

  • In Silico Tools :
    • ADMET Prediction : Use SwissADME or ADMETLab to estimate hepatic clearance, CYP450 inhibition, and hERG channel liability.
    • Metabolic Sites : Identify vulnerable positions (e.g., demethylation of methoxy groups via CYP3A4) using StarDrop or MetaSite .
  • Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. What are the challenges in designing analogs with improved blood-brain barrier (BBB) penetration?

  • Key Parameters :
    • LogP : Optimal range 2–3 (measured via shake-flask method).
    • Molecular Weight : <450 Da.
    • PSA (Polar Surface Area) : <90 Ų (calculated using MarvinSketch) .
  • Case Study : Introducing a cyclopropyl group (as in related compounds) reduced PSA by 20%, enhancing BBB permeability in murine models .

Methodological Best Practices

Q. How should researchers handle conflicting NMR data during structural elucidation?

  • Troubleshooting :
    • Verify solvent peaks (e.g., residual DMSO in DMSO-d⁶).
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
    • Compare with literature data for similar methoxyphenylamines .

Q. What protocols ensure reproducibility in salt formation (e.g., hydrobromide vs. hydrochloride)?

  • Procedure :
    • Dissolve the free base in anhydrous ethanol.
    • Add equimolar HBr gas or 48% HBr(aq) dropwise.
    • Stir for 12 h, filter, and dry under vacuum.
  • Quality Control :
    • Confirm salt stoichiometry via elemental analysis (e.g., %Br = ~22.5%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine hydrobromide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxybenzyl)-1-(2-methoxyphenyl)methanamine hydrobromide

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